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Compound of Interest

Compound Name: GW791343 dihydrochloride

Cat. No.: B529643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of GW791343, a notable allosteric

modulator of the P2X7 receptor, across different species. The information presented herein is

supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.

Executive Summary
GW791343 exhibits pronounced species-specific effects on the P2X7 receptor, a key player in

inflammation and immune responses. In humans, it acts as a negative allosteric modulator,

inhibiting receptor function. Conversely, in rats, it behaves as a positive allosteric modulator,

enhancing receptor activity.[1][2] This striking difference is primarily attributed to a single amino

acid variation at position 95 of the P2X7 receptor protein.[3] This guide summarizes the

quantitative efficacy of GW791343 and compares it with other P2X7 receptor antagonists,

provides detailed experimental protocols for assessing its activity, and illustrates the relevant

signaling pathways.

Data Presentation: Cross-Species Efficacy of P2X7
Receptor Modulators
The following table summarizes the in vitro efficacy of GW791343 and other key P2X7 receptor

antagonists across human, rat, and mouse species. This allows for a direct comparison of their

potency and species selectivity.
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Compound Species Assay Type
Efficacy (pIC50
/ IC50)

Key Findings
& Citations

GW791343 Human Ethidium Uptake pIC50: 6.9 - 7.2

Negative

allosteric

modulator.[4][5]

[6][7]

Rat Ethidium Uptake
Positive allosteric

modulator

Enhances

agonist-induced

responses.[1][4]

[6]

A-740003 Human

Calcium Influx /

YO-PRO-1

Uptake

IC50: 18-40 nM

Potent

antagonist at

both human and

rat receptors.[6]

Rat

Calcium Influx /

YO-PRO-1

Uptake

IC50: ~40 nM

Mouse

Calcium Influx /

YO-PRO-1

Uptake

IC50: ~18 nM

A-438079 Human Calcium Influx pIC50: 6.9
Potent

antagonist.[6]

Rat Not specified Not specified

Shows some

selectivity for

human and rat

over mouse.

Mouse Not specified IC50: ~100 nM

AZ11645373 Human Not specified IC50: 5-90 nM

Highly selective

for the human

P2X7 receptor.

Rat Not specified IC50: >10 µM
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Mouse Not specified IC50: >10 µM

Brilliant Blue G Human
YO-PRO-1

Uptake
IC50: ~10 µM

More potent at

rat and mouse

P2X7 receptors

than human.

Rat Calcium Influx IC50: ~50 nM

Mouse
YO-PRO-1

Uptake
IC50: ~200 nM

KN-62 Human
YO-PRO-1

Uptake
Potent

Exhibits

significant

species

differences.[8]

Rat
YO-PRO-1

Uptake
Inactive [8]

Mouse
YO-PRO-1

Uptake
Potent [8]

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.

Ethidium Bromide Uptake Assay for P2X7 Receptor Pore
Formation
This assay is a widely used method to assess the formation of the large pore associated with

P2X7 receptor activation.

Materials:

HEK293 cells stably expressing the P2X7 receptor of the desired species (human, rat, etc.)

Test compounds (e.g., GW791343) and agonists (ATP or BzATP)

Ethidium bromide (EtBr) solution
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Assay buffer (e.g., NaCl-based or sucrose-based buffer)

96-well black, clear-bottom plates

Fluorescence plate reader

Procedure:

Cell Seeding: Seed the P2X7-expressing cells into a 96-well plate at an appropriate density

and culture overnight to allow for adherence.

Compound Incubation: On the day of the experiment, wash the cells with the assay buffer.

Pre-incubate the cells with various concentrations of the test compound (e.g., GW791343) or

vehicle for a specified period (e.g., 30-60 minutes) at 37°C.

Agonist and Dye Addition: Add the P2X7 receptor agonist (e.g., ATP or BzATP) at a

predetermined concentration (often the EC80) along with ethidium bromide to each well.

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a

fluorescence plate reader at an excitation wavelength of ~530 nm and an emission

wavelength of ~590 nm.[9][10][11] Kinetic readings are typically taken over a period of 15-30

minutes.

Data Analysis: The rate of increase in fluorescence, corresponding to the uptake of ethidium

bromide, is calculated. The percentage of inhibition by the test compound is determined

relative to the vehicle control, and IC50 values are calculated from concentration-response

curves.

IL-1β Release Assay
This assay measures the downstream functional consequence of P2X7 receptor activation in

immune cells, which is the processing and release of the pro-inflammatory cytokine IL-1β.[12]

Materials:

Immune cells endogenously expressing the P2X7 receptor (e.g., human THP-1 monocytes,

murine J774 macrophages)
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Lipopolysaccharide (LPS)

Test compounds (e.g., GW791343) and agonist (ATP)

Cell culture medium

IL-1β ELISA kit for the appropriate species

Procedure:

Cell Priming: Prime the immune cells with LPS (e.g., 1 µg/mL for 2-4 hours) to induce the

expression of pro-IL-1β.[13]

Compound Incubation: After priming, wash the cells and pre-incubate with various

concentrations of the test compound or vehicle for 30-60 minutes.

P2X7 Activation: Stimulate the cells with a high concentration of ATP (e.g., 1-5 mM) for 30-60

minutes to activate the P2X7 receptor and induce the processing and release of IL-1β.[14]

[15]

Supernatant Collection: Centrifuge the cell plates or tubes and carefully collect the

supernatant.

ELISA: Quantify the amount of IL-1β in the supernatant using a species-specific ELISA kit

according to the manufacturer's instructions.

Data Analysis: Determine the percentage of inhibition of IL-1β release by the test compound

compared to the vehicle control and calculate IC50 values.

Mandatory Visualizations
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular events

leading to inflammation and cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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